molecular formula C7H3Cl2F4NO B14496487 N-(4-Chloro-2,3,5,6-tetrafluoro-4-methoxycyclohexa-2,5-dien-1-ylidene)hypochlorous amide CAS No. 63995-39-1

N-(4-Chloro-2,3,5,6-tetrafluoro-4-methoxycyclohexa-2,5-dien-1-ylidene)hypochlorous amide

Cat. No.: B14496487
CAS No.: 63995-39-1
M. Wt: 264.00 g/mol
InChI Key: JPAWTDKEOBXOBW-UHFFFAOYSA-N
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Description

N-(4-Chloro-2,3,5,6-tetrafluoro-4-methoxycyclohexa-2,5-dien-1-ylidene)hypochlorous amide is a complex organic compound characterized by the presence of multiple halogen atoms and a methoxy group attached to a cyclohexa-2,5-dien-1-ylidene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2,3,5,6-tetrafluoro-4-methoxycyclohexa-2,5-dien-1-ylidene)hypochlorous amide typically involves multiple steps, starting with the preparation of the cyclohexa-2,5-dien-1-ylidene ring This can be achieved through a series of halogenation and methoxylation reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and methoxylation processes, followed by the careful addition of the hypochlorous amide group. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2,3,5,6-tetrafluoro-4-methoxycyclohexa-2,5-dien-1-ylidene)hypochlorous amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the methoxy group.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(4-Chloro-2,3,5,6-tetrafluoro-4-methoxycyclohexa-2,5-dien-1-ylidene)hypochlorous amide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2,3,5,6-tetrafluoro-4-methoxycyclohexa-2,5-dien-1-ylidene)hypochlorous amide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(4-Chloro-2,3,5,6-tetrafluoro-4-methoxycyclohexa-2,5-dien-1-ylidene)hypochlorous amide is unique due to its specific combination of halogen atoms and the methoxy group, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

63995-39-1

Molecular Formula

C7H3Cl2F4NO

Molecular Weight

264.00 g/mol

IUPAC Name

N,4-dichloro-2,3,5,6-tetrafluoro-4-methoxycyclohexa-2,5-dien-1-imine

InChI

InChI=1S/C7H3Cl2F4NO/c1-15-7(8)5(12)2(10)4(14-9)3(11)6(7)13/h1H3

InChI Key

JPAWTDKEOBXOBW-UHFFFAOYSA-N

Canonical SMILES

COC1(C(=C(C(=NCl)C(=C1F)F)F)F)Cl

Origin of Product

United States

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